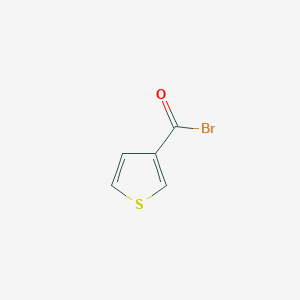
3-Thiophenecarbonyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarbonyl bromide is an organic compound with the molecular formula C5H3BrOS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
3-Thiophenecarbonyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-thiophenecarboxylic acid using bromine or phosphorus tribromide. The reaction typically occurs under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Thiophenecarbonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiophenes with different substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille couplings, to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, thiophene sulfoxides, and thiophene sulfones, which have various applications in organic synthesis and material science .
科学的研究の応用
3-Thiophenecarbonyl bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-thiophenecarbonyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a good leaving group in substitution reactions. This reactivity allows the compound to form various derivatives with different functional groups, which can interact with biological targets or be used in material science applications .
類似化合物との比較
Similar Compounds
3-Thiophenecarboxylic Acid: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
3-Thiophenesulfonyl Chloride: Contains a sulfonyl chloride group instead of a carbonyl bromide, leading to different reactivity and applications.
2-Thiophenecarbonyl Chloride: Similar in structure but with the carbonyl chloride group at the 2-position, affecting its reactivity and the types of derivatives formed.
Uniqueness
3-Thiophenecarbonyl bromide is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and material science .
特性
CAS番号 |
61563-75-5 |
|---|---|
分子式 |
C5H3BrOS |
分子量 |
191.05 g/mol |
IUPAC名 |
thiophene-3-carbonyl bromide |
InChI |
InChI=1S/C5H3BrOS/c6-5(7)4-1-2-8-3-4/h1-3H |
InChIキー |
KKTYCDNOWPUOPY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


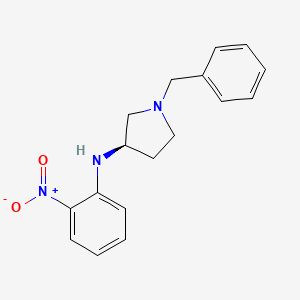

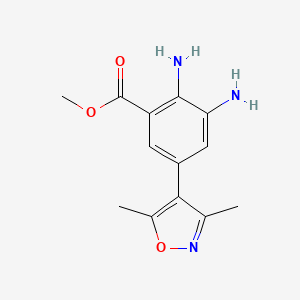
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)
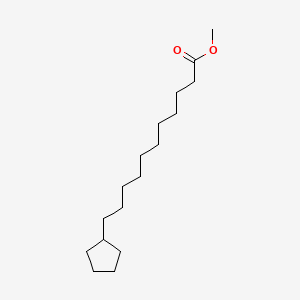
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)


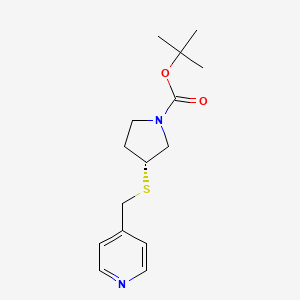
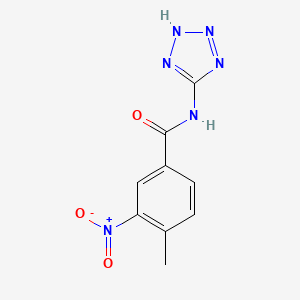

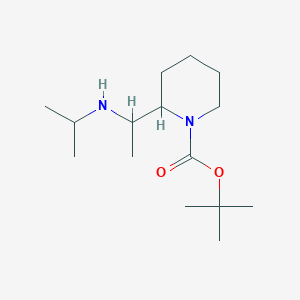
![(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone](/img/structure/B13968634.png)
